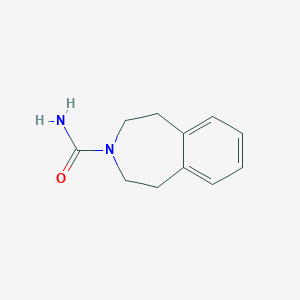
2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide involves the reaction of specific precursors under controlled conditions. One common method involves the use of polyphosphoric acid heated at 100°C under nitrogen, followed by the addition of 1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one . The reaction mixture is then heated and basified with 2M NaOH (aq) to obtain the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound .
Scientific Research Applications
2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, some derivatives of benzazepine compounds act as selective dopamine D1-like receptor partial agonists . These compounds can modulate dopamine receptor activity and influence various physiological processes .
Comparison with Similar Compounds
2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide can be compared with other similar compounds, such as:
N-allyl-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine-7,8-diol: A selective dopamine D1-like receptor partial agonist.
SKF38393: A classic D1 dopamine receptor antagonist.
R-(+)-7-chloro-8-hydroxy-3-methyl-5-phenyl-1H-3-benzazepine hydrochloride: Another compound with similar structural features.
These compounds share structural similarities but may have different pharmacological properties and applications.
Biological Activity
2,3,4,5-Tetrahydro-1H-3-benzazepine-3-carboxamide is a compound within the benzazepine class, characterized by its fused benzene and azepine rings. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.2 g/mol
- CAS Number : 1341584-21-1
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. The compound has been shown to modulate neurotransmitter systems, particularly in the central nervous system (CNS). Its mechanism may involve:
- Receptor Binding : The compound may bind to specific receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Interaction : It may act as an inhibitor or modulator of enzymatic activity, affecting metabolic processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from apoptosis and oxidative stress.
- Antidepressant Properties : Related compounds in the benzazepine class have demonstrated antidepressant effects by modulating serotonin and norepinephrine levels.
- Potential Anticancer Activity : Preliminary studies indicate that benzazepines may inhibit tumor growth through various mechanisms.
Neuroprotective Effects
A study conducted by researchers at PubMed investigated the neuroprotective effects of related benzazepines. The findings indicated that these compounds could significantly reduce neuronal cell death in models of neurodegenerative diseases.
Antidepressant Activity
Research published in various journals has highlighted the antidepressant potential of benzodiazepines. A comparative analysis showed that 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives exhibited similar efficacy to established antidepressants in animal models.
Anticancer Properties
A recent study explored the anticancer properties of benzazepines. The results showed that these compounds could inhibit cell proliferation in certain cancer cell lines. This suggests a potential for developing new cancer therapies based on the structural framework of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C11H14N2O | Neuroprotective, Antidepressant |
| 1-Methyl-2,3-dihydro-1H-benzazepine | C10H13N | Antidepressant |
| 7-Methoxybenzazepine | C12H15N | Potential Anticancer |
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-7-5-9-3-1-2-4-10(9)6-8-13/h1-4H,5-8H2,(H2,12,14) |
InChI Key |
BTAWVJJDLLPXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















